molecular formula C17H18O3 B12437312 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B12437312
M. Wt: 270.32 g/mol
InChI Key: GDHNBPHYVRHYCC-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H18O3 It is characterized by the presence of methoxy groups and a styryl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene typically involves the reaction of 1,3-dimethoxybenzene with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds via a Wittig reaction, where the aldehyde is converted to a styryl group. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 1,3-dimethoxy-5-(4-methoxyphenyl)ethane.

    Substitution: Introduction of alkyl or acyl groups on the benzene ring.

Scientific Research Applications

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and styryl moiety play a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the styryl group, making it less reactive in certain types of reactions.

    4-Methoxystyrene: Contains a styryl group but lacks the additional methoxy groups on the benzene ring.

    Isoeugenol: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.

Uniqueness

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene is unique due to the combination of methoxy groups and a styryl group, which confer specific reactivity and potential biological activities not found in the similar compounds listed above.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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